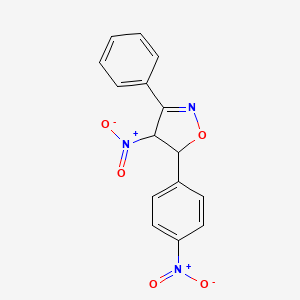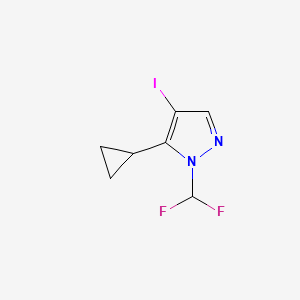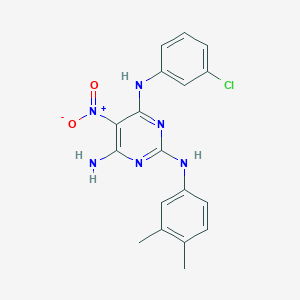
N~4~-(3-chlorophenyl)-N~2~-(3,4-dimethylphenyl)-5-nitropyrimidine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(3-CHLOROPHENYL)-N2-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with nitro, chlorophenyl, and dimethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CHLOROPHENYL)-N2-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group through nitration reactions. The chlorophenyl and dimethylphenyl groups are then introduced via substitution reactions using appropriate reagents and catalysts. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired compound from reaction mixtures.
化学反応の分析
Types of Reactions
N4-(3-CHLOROPHENYL)-N2-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chlorophenyl and dimethylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are frequently used, and reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
N4-(3-CHLOROPHENYL)-N2-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N4-(3-CHLOROPHENYL)-N2-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3,4-Dichlorophenyl isocyanate
- 3-Chlorophenyl isocyanate
- 4-Chlorophenyl isocyanate
- 3-Chloro-4-methylphenyl isocyanate
Uniqueness
N4-(3-CHLOROPHENYL)-N2-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C18H17ClN6O2 |
|---|---|
分子量 |
384.8 g/mol |
IUPAC名 |
4-N-(3-chlorophenyl)-2-N-(3,4-dimethylphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H17ClN6O2/c1-10-6-7-14(8-11(10)2)22-18-23-16(20)15(25(26)27)17(24-18)21-13-5-3-4-12(19)9-13/h3-9H,1-2H3,(H4,20,21,22,23,24) |
InChIキー |
NLDZYYPDCPCYML-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC(=CC=C3)Cl)[N+](=O)[O-])N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


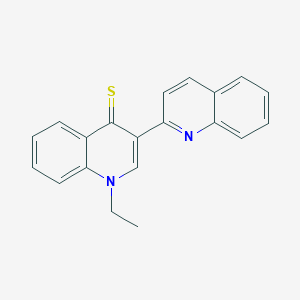

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide](/img/structure/B12466593.png)
![1-[4-(Decyloxy)phenyl]-3-(2-ethylphenyl)urea](/img/structure/B12466598.png)
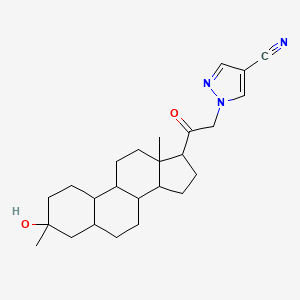
![N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide](/img/structure/B12466610.png)
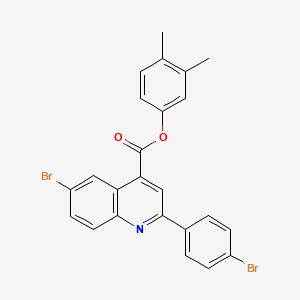
![ethyl 3-[(E)-morpholin-4-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B12466622.png)
![4-[({5-[(4'-Nitrobiphenyl-4-yl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12466624.png)
![(5Z)-3-cyclopropyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12466627.png)
![N-(3,5-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12466635.png)
